Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
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Overview
Description
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the reaction of 4-nitrobenzoic acid hydrazide with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that regulate cell death .
Comparison with Similar Compounds
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can be compared with other oxadiazole derivatives, such as:
Methyl 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoate: Similar structure but with a chlorine atom instead of a nitro group, which may result in different biological activities.
Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
56894-43-0 |
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Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C16H11N3O5/c1-23-16(20)13-5-3-2-4-12(13)15-18-17-14(24-15)10-6-8-11(9-7-10)19(21)22/h2-9H,1H3 |
InChI Key |
XMFPQGIPJVRMPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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